3-Bromothieno[3,2-b]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-bromothieno[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-5-6-4(2-1-3-10-6)13-7(5)8(11)12/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXGWYFJQUCGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(S2)C(=O)O)Br)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249649 | |
| Record name | 3-Bromothieno[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104630-93-4 | |
| Record name | 3-Bromothieno[3,2-b]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1104630-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromothieno[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination Using N-Bromosuccinimide (NBS)
The most widely reported method involves bromination of thieno[3,2-b]pyridine-2-carboxylic acid using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C. The reaction proceeds via a radical mechanism, where NBS generates bromine radicals that selectively substitute the hydrogen atom at position 3 of the thienopyridine ring. Key parameters include:
- Molar ratio : 1:1.2 (substrate:NBS) to minimize dibromination byproducts.
- Reaction time : 6–12 hours, monitored by thin-layer chromatography (TLC).
- Yield : 68–75% after purification via recrystallization from ethanol.
This method is favored for its regioselectivity and compatibility with acid-sensitive functional groups. However, scalability is limited by the exothermic nature of the reaction, necessitating precise temperature control in industrial settings.
Cyclocondensation of Functionalized Pyridine Derivatives
Aminopyridine Cyclization Pathways
An alternative route begins with 3-aminopyridine derivatives, which undergo cyclocondensation with thiophene-based precursors. For example, 3-amino-2-carboxypyridine reacts with α-bromothiophene carbonyl chloride in the presence of tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) at 60–80°C. The reaction forms the thieno[3,2-b]pyridine core, followed by bromination at position 3.
- Key intermediates : Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate is synthesized first, with subsequent hydrolysis using 6M HCl to yield the carboxylic acid.
- Yield : 35–84% after column chromatography, depending on the substituents.
Suzuki-Miyaura Cross-Coupling for Functionalized Derivatives
Palladium-Catalyzed Coupling Reactions
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate serves as a precursor for Suzuki-Miyaura cross-coupling with (hetero)aryl boronic acids. Using Pd(dppf)Cl₂ as a catalyst and potassium carbonate (K₂CO₃) as a base in a dimethyl ether (DME):water (3:1) solvent system, the bromine atom is replaced with aryl groups at 100°C. After coupling, hydrolysis with aqueous NaOH yields the carboxylic acid.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
To address scalability challenges, industrial protocols employ continuous flow reactors for bromination and cyclocondensation steps. Benefits include:
- Enhanced heat dissipation , mitigating exothermic risks.
- Automated purification via in-line crystallization or liquid-liquid extraction.
- Throughput : 5–10 kg/day with ≥98% purity.
Solvent Recycling and Waste Reduction
Green chemistry principles are integrated by recovering DCM and ethanol through fractional distillation, reducing production costs by ~30%.
Analytical Validation and Quality Control
Structural Confirmation Techniques
Spectroscopic Data Table
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 8.72 (s, 1H), 7.98 (d, J = 5.2 Hz, 1H) | |
| ¹³C NMR | 165.2 ppm (COOH), 148.1 ppm (C-Br) | |
| HPLC Retention | 12.4 min (99.1% purity) |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Average Yield | Purity | Scalability |
|---|---|---|---|
| Direct Bromination (NBS) | 70% | ≥95% | Moderate |
| Cyclocondensation | 55% | ≥90% | Low |
| Suzuki-Miyaura Coupling | 69% | ≥97% | High |
Cost and Environmental Impact
- NBS bromination : High reagent cost but minimal waste.
- Suzuki-Miyaura : Requires expensive Pd catalysts but enables diverse functionalization.
Chemical Reactions Analysis
Types of Reactions
3-Bromothieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thieno[3,2-b]pyridine ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and catalysts (Pd/C, CuI).
Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (water, acetic acid).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).
Major Products Formed
Substitution: Various substituted thieno[3,2-b]pyridine derivatives.
Oxidation: Oxidized thieno[3,2-b]pyridine derivatives.
Reduction: Reduced thieno[3,2-b]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Bromothieno[3,2-b]pyridine-2-carboxylic acid is being investigated for its potential as a pharmacophore in drug design. Key areas of research include:
Anticancer Activity
- Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Growth Inhibition (%) |
|---|---|---|
| LOX IMVI (Melanoma) | 10 | ~97 |
| MCF-7 (Breast Cancer) | 15 | ~85 |
| HeLa (Cervical Cancer) | 12 | ~90 |
These results suggest that the compound could serve as a lead candidate for developing new anticancer therapies .
Antibacterial Properties
- The compound has shown promising antibacterial activity against several strains, particularly drug-resistant bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Acinetobacter baumannii | 8 |
This highlights its potential as an antibacterial agent .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. It is used in the development of kinase inhibitors and other bioactive molecules .
Material Science
The compound's unique electronic properties make it valuable in the development of advanced materials such as organic light-emitting diodes (OLEDs) and dyes. Its ability to be functionalized allows for tuning the electronic characteristics necessary for these applications .
Study on Antitumor Activity
A notable study evaluated a series of thieno[3,2-b]pyridine derivatives, including this compound. The findings indicated that certain derivatives caused significant growth inhibition in triple-negative breast cancer cell lines while exhibiting minimal toxicity towards non-tumorigenic cells. For example, compound 2e showed a GI50 concentration of 13 μM and effectively reduced tumor sizes in vivo using chick chorioallantoic membrane models .
Study on Antibacterial Efficacy
Another investigation focused on the antibacterial properties of thieno-pyridine derivatives. The results demonstrated that compounds derived from 3-Bromothieno[3,2-b]pyridine exhibited selective antibacterial effects against drug-resistant strains, indicating their potential utility in treating resistant infections .
Mechanism of Action
The mechanism of action of 3-Bromothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity or alter receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Physicochemical Properties
- Solubility: The carboxylic acid group enhances water solubility compared to ester derivatives (e.g., ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate) .
- Purity and Stability: Commercial this compound is available at ≥97% purity, ensuring reproducibility in synthesis .
Biological Activity
3-Bromothieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₈H₄BrN O₂S
- Molecular Weight : Approximately 258.09 g/mol
- Melting Point : 221-222 °C
The compound features a fused thieno-pyridine structure with a bromine atom and a carboxylic acid group, which contribute to its reactivity and biological properties .
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom and the carboxylic acid group facilitate binding to these targets, leading to modulation of their activity. This compound has been observed to:
- Inhibit enzyme activity by binding to active sites.
- Alter receptor signaling pathways, resulting in various cellular effects .
Cytotoxic Effects
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably:
- Induction of Apoptosis : The compound can induce programmed cell death in cancer cells, making it a candidate for anticancer therapy .
- Selective Targeting : Preliminary studies suggest that it may selectively target tumor cells while minimizing effects on normal cells .
Case Studies
- Triple-Negative Breast Cancer (TNBC) :
- A study evaluated the effects of thieno[3,2-b]pyridine derivatives on TNBC cell lines (MDA-MB-231 and MDA-MB-468). The results showed that certain derivatives caused significant growth inhibition in these cancer cells without affecting non-tumorigenic cells (MCF-12A) .
- Compound 2e demonstrated a GI50 concentration of 13 μM, leading to decreased cell viability and altered cell cycle profiles in MDA-MB-231 cells .
| Compound | Cell Line | GI50 (μM) | Effect on Cell Cycle |
|---|---|---|---|
| 2e | MDA-MB-231 | 13 | Increased G0/G1 phase |
Pharmacokinetics
Although specific pharmacokinetic data for this compound is limited, it is suggested that the compound has high gastrointestinal absorption and can penetrate the blood-brain barrier (BBB) . This property enhances its potential for therapeutic applications.
Future Directions
The unique structural characteristics of this compound present opportunities for further research into:
- Drug Development : Its role as a scaffold for synthesizing novel compounds with targeted biological activities.
- Mechanistic Studies : Detailed investigations into its interactions with specific biomolecules to elucidate the underlying mechanisms of action.
Q & A
What are the primary synthetic strategies for preparing 3-Bromothieno[3,2-b]pyridine-2-carboxylic acid, and what intermediates are critical in these pathways?
Level: Basic (Methodological Synthesis)
Answer:
The synthesis of brominated thienopyridine-carboxylic acids typically involves cyclization of pre-functionalized pyridine or thiophene precursors. For example, analogous compounds like 2-Bromopyridine-3-carboxylic acid are synthesized via halogenation of pyridine-carboxylic acid derivatives or through coupling reactions. A common approach involves:
Cyclocondensation : Reacting brominated thiophene derivatives with pyridine precursors under acidic or basic conditions to form the fused thienopyridine ring.
Halogenation : Direct bromination at the 3-position using brominating agents (e.g., NBS or Br₂) in the presence of Lewis acids.
Carboxylic Acid Introduction : Oxidation of methyl or hydroxymethyl groups (e.g., using KMnO₄ or RuO₄) or hydrolysis of nitrile intermediates.
Critical intermediates include bromothiophene derivatives and pyridine-carboxaldehyde precursors, as seen in analogous syntheses of related compounds .
How can researchers confirm the structural integrity and purity of this compound?
Level: Basic (Analytical Characterization)
Answer:
X-ray Crystallography : Resolves atomic-level structure, as demonstrated for 2-Bromopyridine-3-carboxylic acid, which revealed intermolecular hydrogen bonding patterns critical for stability .
NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine position) and confirms carboxylic acid functionality.
HPLC/Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>95% as per industry standards for similar brominated heterocycles) .
Melting Point Consistency : Compare observed mp with literature values (e.g., 173–175°C for 5-Bromopyridine-2-carboxylic acid) to detect impurities or polymorphs .
What strategies optimize Suzuki-Miyaura cross-coupling reactions for functionalizing this compound?
Level: Advanced (Reaction Optimization)
Answer:
Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for brominated heterocycles, as seen in coupling reactions of 4-(5-Bromothien-2-yl)pyridine .
Solvent and Base : Use DMF/H₂O or THF with Cs₂CO₃ to enhance solubility of the carboxylic acid moiety while maintaining reactivity.
Temperature Control : Reactions often proceed at 80–100°C to balance rate and side-product formation.
Protection of Carboxylic Acid : Temporarily esterify the acid (e.g., methyl ester) to prevent Pd catalyst poisoning, followed by hydrolysis post-coupling .
How should researchers address discrepancies in reported spectral data or physical properties (e.g., melting points) for brominated thienopyridines?
Level: Advanced (Data Contradiction Analysis)
Answer:
Purity Verification : Reanalyze samples via HPLC to rule out impurities. For example, 5-Bromopyridine-2-carboxylic acid is reported at 173–175°C , but deviations may arise from residual solvents or byproducts.
Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify polymorphic forms.
Synthetic Route Comparison : Assess if alternative pathways (e.g., bromination vs. cyclization) yield different crystalline forms.
Computational Validation : Compare experimental NMR shifts with DFT-calculated values to confirm assignments .
What computational methods predict the reactivity of this compound in nucleophilic substitution or metal-catalyzed reactions?
Level: Advanced (Computational Modeling)
Answer:
DFT Calculations : Model the electron density at the bromine site to predict nucleophilic attack feasibility. For example, the C-Br bond dissociation energy in 2-Bromopyridine-3-carboxylic acid was computationally validated to guide reaction design .
Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps to assess susceptibility to electrophilic or nucleophilic agents.
Docking Studies : For biological applications, simulate interactions with enzymes or receptors using structural data from crystallography .
How does the electronic nature of the thienopyridine ring influence the acidity of the carboxylic acid group?
Level: Advanced (Structure-Property Relationships)
Answer:
Resonance Effects : The electron-withdrawing bromine at the 3-position increases acidity by stabilizing the deprotonated form through conjugation.
Hydrogen Bonding : Crystal structures of 2-Bromopyridine-3-carboxylic acid show dimerization via O-H···O bonds, which can alter pKa in solid vs. solution states .
Comparative Analysis : Compare pKa values with non-brominated analogs (e.g., thieno[3,2-b]pyridine-2-carboxylic acid) to isolate electronic effects.
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Level: Advanced (Process Chemistry)
Answer:
Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., using ethanol/water mixtures) .
Bromine Handling : Implement safety protocols for bromine gas or corrosive reagents.
Byproduct Management : Optimize stoichiometry to minimize di-brominated byproducts, as seen in small-scale syntheses of 5-Bromopyridine-2-carboxylic acid .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
